5-(furan-3-yl)-1H-indazole
Overview
Description
“5-(furan-3-yl)-1H-indazole” is a chemical compound that contains a furan ring and an indazole ring . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Indazole is a type of azole and consists of a pyrazole ring fused to a benzene ring. The specific compound “5-(furan-3-yl)-1H-indazole” would have the furan ring attached at the 5-position of the indazole ring .
Scientific Research Applications
Medicinal Chemistry: Antiviral and Anticancer Applications
5-Furan-3-yl-1H-indazole derivatives have been explored for their potential in medicinal chemistry, particularly for their antiviral and anticancer properties. Compounds with the indazole nucleus, such as 5-furan-3-yl-1H-indazole, have been synthesized and tested for in vitro antiproliferative activities against various cancer cell lines . Additionally, indazole derivatives have shown inhibitory activity against influenza A and other viruses, making them candidates for further antiviral drug development .
Pharmacology: Anti-inflammatory and Antimicrobial Activities
In pharmacology, indazole compounds, including 5-furan-3-yl-1H-indazole, are recognized for their anti-inflammatory and antimicrobial activities. These compounds have been investigated for their potential to inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators in diseases like osteoarthritis . Their broad-spectrum antimicrobial properties also make them valuable for developing new therapeutic agents .
Biochemistry: Enzyme Inhibition
The indazole moiety is a key structure in enzyme inhibitors. Research has shown that 5-furan-3-yl-1H-indazole derivatives can act as selective inhibitors of enzymes like phosphoinositide 3-kinase δ, which are involved in respiratory diseases . This application is crucial for designing drugs that target specific biochemical pathways.
Organic Chemistry: Synthesis of Heterocyclic Compounds
In organic chemistry, 5-furan-3-yl-1H-indazole is utilized in the synthesis of complex heterocyclic compounds. The strategies for synthesizing indazoles include transition metal-catalyzed reactions and reductive cyclization reactions, which are fundamental in creating pharmacologically active molecules .
Materials Science: Development of Functional Materials
While direct applications of 5-furan-3-yl-1H-indazole in materials science are not extensively documented, the methodologies developed for its synthesis and the properties of indazole derivatives could be applied to the design of functional materials with specific electronic or photonic properties .
Analytical Chemistry: Chemical Analysis and Detection
Indazole derivatives, due to their distinct chemical structures, can be used as standards or reagents in analytical chemistry for the detection and quantification of similar compounds in various samples. The development of analytical methods involving 5-furan-3-yl-1H-indazole could facilitate the monitoring of pharmaceuticals and environmental pollutants .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Furan-3-yl-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
5-Furan-3-yl-1H-indazole interacts with its targets by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2 kinases, and SGK . This results in changes that can be beneficial in the treatment of diseases induced by these kinases .
Biochemical Pathways
It is known that indazole derivatives, which include 5-furan-3-yl-1h-indazole, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Furan-3-yl-1H-indazole may affect a variety of biochemical pathways.
Result of Action
It is known that indazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . For instance, some indazole derivatives have shown inhibitory activity against influenza A .
Action Environment
It is known that the synthesis of indazoles can involve various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2h-indazoles via consecutive formation of c–n and n–n bonds without catalyst and solvent . These synthesis methods suggest that the action of 5-Furan-3-yl-1H-indazole could potentially be influenced by environmental factors.
properties
IUPAC Name |
5-(furan-3-yl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQMHNYJYMOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=COC=C3)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696198 | |
Record name | 5-(Furan-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-3-yl)-1H-indazole | |
CAS RN |
885272-45-7 | |
Record name | 5-(Furan-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885272-45-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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